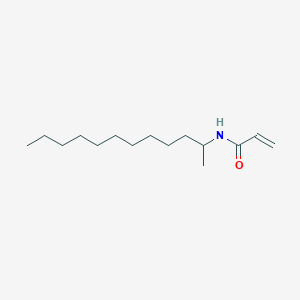

N-(1-Methylundecyl)acrylamide

Descripción general

Descripción

N-(1-Methylundecyl)acrylamide is an organic compound with the molecular formula C15H29NO and a molecular weight of 239.4 g/mol . It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by a 1-methylundecyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(1-Methylundecyl)acrylamide can be synthesized through the reaction of acrylamide with 1-methylundecylamine. The reaction typically involves the following steps:

Preparation of Acrylamide Solution: Acrylamide is dissolved in a suitable solvent such as acetonitrile.

Addition of 1-Methylundecylamine: 1-Methylundecylamine is added to the acrylamide solution under stirring.

Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C and maintained for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-Methylundecyl)acrylamide undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Major Products

Polymerization: Polymers with varying chain lengths and properties.

Hydrolysis: Carboxylic acids and amines.

Oxidation: Oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Polymer Chemistry

N-(1-Methylundecyl)acrylamide is primarily used as a monomer in the synthesis of various polymers. Its unique structure allows for the creation of polymers with specific properties such as:

- Hydrophobicity : The long undecyl chain enhances the hydrophobic character of the resulting polymers.

- Thermal Stability : Polymers derived from this compound exhibit improved thermal stability compared to those made from shorter-chain acrylamides.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Hydrophobicity | High |

| Thermal Stability | Enhanced |

| Mechanical Strength | Moderate to High |

| Solubility in Water | Low |

Materials Science

In materials science, this compound is utilized for developing advanced materials, including:

- Coatings : It can be used to create protective coatings that require specific adhesion properties.

- Adhesives : The compound's polymerization characteristics make it suitable for formulating high-performance adhesives.

Biomedical Research

This compound has promising applications in biomedical fields, particularly in:

- Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of therapeutic agents.

- Tissue Engineering : The compound can be incorporated into hydrogels that mimic the extracellular matrix, facilitating tissue regeneration.

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound-based hydrogels for delivering anticancer drugs. The hydrogels demonstrated controlled release profiles, significantly improving drug bioavailability compared to traditional methods. The study highlighted the potential for using these hydrogels in targeted cancer therapies .

Case Study 2: Advanced Coatings

Research focused on developing a coating using this compound that exhibited excellent resistance to solvents and heat. The coating was tested on various substrates and showed superior performance compared to conventional coatings, making it suitable for industrial applications.

Mecanismo De Acción

The mechanism of action of N-(1-Methylundecyl)acrylamide involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate or interact with other molecules, making it useful in various applications. The molecular targets and pathways involved include the formation of covalent bonds with other monomers and the creation of three-dimensional polymeric structures .

Comparación Con Compuestos Similares

Similar Compounds

N-Decylacrylamide: Similar in structure but with a decyl group instead of a 1-methylundecyl group.

N-Dodecylacrylamide: Contains a dodecyl group, differing in the length of the alkyl chain.

N-(1-Methylhexyl)acrylamide: Has a shorter alkyl chain compared to N-(1-Methylundecyl)acrylamide.

Uniqueness

This compound is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its polymerization behavior. This makes it particularly useful in applications requiring specific hydrophobic interactions and thermal stability.

Actividad Biológica

N-(1-Methylundecyl)acrylamide is a compound that falls under the category of acrylamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, reactivity, and potential implications for human health based on existing research.

This compound possesses an alpha, beta-unsaturated carbonyl group, which is critical for its reactivity. The presence of the long undecyl chain may influence its hydrophobicity and interaction with biological membranes. The compound's reactivity is primarily attributed to its ability to undergo Michael addition reactions with nucleophiles such as glutathione (GSH), which can lead to cytotoxic effects.

Table 1: Reactivity Comparison of Acrylamides

| Compound | Second-Order Rate Constant (M⁻¹h⁻¹) |

|---|---|

| This compound | TBD |

| N,N-Diethylacrylamide | 2.574 |

| N-Methylacrylamide | 134.800 |

The second-order rate constant indicates the reactivity of these compounds towards GSH, a major detoxification agent in cells. Higher values suggest a greater potential for cytotoxicity due to increased formation of reactive metabolites.

Cytotoxicity and Oxidative Stress

Research has shown that acrylamides can induce oxidative stress in cells, leading to various adverse effects. The activation of oxidative stress response pathways has been correlated with the cytotoxicity of acrylamides, including this compound. The mechanism involves the depletion of GSH and subsequent disturbances in redox balance, making cells more susceptible to reactive oxygen species (ROS) .

Case Study: Cytotoxic Effects in Cell Lines

A study utilizing three different cell lines (HEK293T, HepG2, and MCF7) demonstrated that exposure to acrylamides resulted in significant cytotoxic effects, which were linked to metabolic activation pathways that convert acrylamide into more reactive species like glycidamide . The findings suggest that the degree of cytotoxicity varies depending on the metabolic capacity of the cell line used.

Genotoxicity and Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies acrylamide as possibly carcinogenic to humans (Group 2A). Evidence suggests that acrylamide can form DNA adducts through its reactive metabolites, leading to mutations and potentially contributing to cancer development .

In laboratory studies, acrylamide exposure has been associated with increased incidences of various tumors in animal models, particularly at higher doses . The mutagenic potential was observed through gene mutation assays in transgenic mice, indicating that this compound may share similar risks.

Environmental and Health Implications

Acrylamide contamination has been documented in various environmental contexts, raising concerns about public health. For instance, incidents involving industrial use have led to significant exposure cases with neurological symptoms reported among affected individuals .

Table 2: Reported Symptoms from Acrylamide Exposure

| Symptom | Description |

|---|---|

| Confusion | Cognitive impairment observed |

| Peripheral Neuropathy | Loss of sensation and reflexes |

| Visual Disturbances | Impaired color vision |

Propiedades

IUPAC Name |

N-dodecan-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14(3)16-15(17)5-2/h5,14H,2,4,6-13H2,1,3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACALHKQKISMQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884590 | |

| Record name | 2-Propenamide, N-(1-methylundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-50-1 | |

| Record name | N-(1-Methylundecyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13288-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(1-methylundecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013288501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(1-methylundecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-(1-methylundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-methylundecyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.